molecular formula C10H10O B1361547 Crotonophenone CAS No. 495-41-0

Crotonophenone

Cat. No. B1361547
CAS RN: 495-41-0
M. Wt: 146.19 g/mol
InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
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Description

Crotonophenone is a chemical compound with the molecular formula C10H10O . It is also known by other names such as (2E)-1-Phenyl-2-buten-1-one .


Synthesis Analysis

The synthesis of Crotonophenone involves complex chemical reactions. A study has shown that tellurium-based dicationic chalcogen bonding organocatalysts have been used to activate a carbonyl compound in the Michael addition reaction between indole derivatives and trans-crotonophenone .


Molecular Structure Analysis

The molecular structure of Crotonophenone consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 146.186 Da and the monoisotopic mass is 146.073166 Da .


Chemical Reactions Analysis

The chemical reactions involving Crotonophenone are complex. In a Michael addition reaction between indole derivatives and trans-crotonophenone, up to 1000-fold rate accelerations were observed compared to the corresponding iodinated halogen bond donor .


Physical And Chemical Properties Analysis

Crotonophenone has a density of 1.0±0.1 g/cm3, a boiling point of 225.7±13.0 °C at 760 mmHg, and a flash point of 86.3±14.8 °C . It has a molar refractivity of 45.6±0.3 cm3 and a molar volume of 147.6±3.0 cm3 .

properties

IUPAC Name

(E)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJZJBCWPIOHHN-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189392
Record name Phenyl propenyl ketone
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonophenone

CAS RN

495-41-0, 35845-66-0
Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonophenone
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Record name Crotonophenone
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Record name 2-Buten-1-one, 1-phenyl-
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Record name Phenyl propenyl ketone
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Record name 1-phenyl-2-buten-1-one
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Record name trans-1-Phenyl-2-buten-1-one
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Record name PHENYL PROPENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
206
Citations
Y Sun, Y Li, X Li, Y Zeng - Physical Chemistry Chemical Physics, 2022 - pubs.rsc.org
Bidentate halogen bond donor catalysts in organic reactions have attracted great attention in recent years. In this work, the catalytic mechanism of mono/bis(iodoimidazolium) halogen …
Number of citations: 5 pubs.rsc.org
P Wonner, T Steinke, L Vogel… - Chemistry–A European …, 2020 - Wiley Online Library
… dicationic chalcogen bonding organocatalysts have been used to activate a carbonyl compound in the Michael addition reaction between indole derivatives and trans-crotonophenone. …
K Iqbal, WR Jackson - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Some substituted trans-chalcones, crotonophenone, benzylideneacetone, and 3-phenylcyclohex-2-enone have been reduced with sodium borohydride in three solvents. In diglyme and …
Number of citations: 20 pubs.rsc.org
JT PLATI, W WENNER - The Journal of Organic Chemistry, 1960 - ACS Publications
The reaction of crotonophenone and methylamine yielded a condensation product which on treatment with alkali gave l, 2, 6-trimethyl-3-benzoyl-4-hydroxy-4-phenylpiperidine (III). …
Number of citations: 6 pubs.acs.org
C Natarajan, M Palaniandavar - Transition Metal Chemistry, 1983 - Springer
… Infrared and optical spectral studies on metal(II) 2-hydroxycrotonophenone complexes reveal … In the present work copper(II) complexes of crotonophenone, chatcone and chalconeimine …
Number of citations: 7 link.springer.com
S Horikoshi, J Tsuzuki, M Kajitani, M Abe… - New Journal of …, 2008 - pubs.rsc.org
The microwave-enhanced synthesis of 3-cyclohexyl-1-phenyl-1-butanone (CPB) from crotonophenone and iodocyclohexane in the presence of t-BuOOH and triethylborane was …
Number of citations: 35 pubs.rsc.org
R Arai, S Hirashima, T Nakano, M Kawada… - The Journal of …, 2020 - ACS Publications
Asymmetric conjugate additions of phosphonates to trans-crotonophenone and chalcone derivatives using a diaminomethylenemalononitrile organocatalyst resulted in the generation …
Number of citations: 29 pubs.acs.org
D von der Heiden, S Bozkus… - The Journal of …, 2017 - ACS Publications
… trans-Chalcone (9) was employed as electrophile for the kinetic investigations [instead of trans-crotonophenone (3)] to ensure suitable extended reaction times for the kinetic …
Number of citations: 122 pubs.acs.org
A Banerji, NC Goomer, GP Kalena - Synthetic Communications, 1980 - Taylor & Francis
… The co-occurrence of the crotonophenone (1) with chromone and butyrophenone 1 suggests that these are biogenetically related in the same way as chalcones are to flavonoids. It is …
Number of citations: 9 www.tandfonline.com
JM Allen, KM Johnston, JF Jones, RG Shotter - Tetrahedron, 1977 - Elsevier
Polyphosphoric acid-catalysed cyclisation of derivatives of crotonophenone and chalcone is shown to be a general reaction which occurs without migration of aryl substituents evident …
Number of citations: 32 www.sciencedirect.com

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